molecular formula C24H24Cl2N2O4S B2750298 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 338967-32-1

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Cat. No.: B2750298
CAS No.: 338967-32-1
M. Wt: 507.43
InChI Key: MZWXIFJUQOLFCS-UHFFFAOYSA-N
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Description

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a compound with a complex structure that combines various functional groups. This compound belongs to a class of chemicals used in multiple scientific fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves several steps:

  • Preparation of Benzyloxy Group: : The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with an appropriate halogenated precursor in the presence of a base.

  • Formation of Dichloro Compound: : The 2,4-dichloro substitution is typically achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

  • Sulfonylation: : Introducing the sulfonyl group involves reacting the dichloro compound with a sulfonyl chloride in the presence of a base.

  • Final Coupling: : The prepared intermediates are then coupled with N,N-dimethylacetamide under conditions that facilitate nucleophilic acyl substitution.

Industrial Production Methods

Industrial production may involve high-throughput methods like continuous flow synthesis where intermediates are produced and transformed in a streamlined manner. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can occur at the benzyloxy group leading to the formation of benzoic acid derivatives.

  • Reduction: : Potentially reduces the sulfonyl group to a thiol group.

  • Substitution: : The dichloro groups are reactive sites for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride.

  • Substitution: : Bases like sodium hydroxide or potassium carbonate.

Major Products

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Thiol-substituted products.

  • Substitution: : Various substituted amines and ethers depending on the nucleophile.

Scientific Research Applications

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide finds applications in several fields:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Potential use as a probe for studying protein interactions due to its unique functional groups.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound's effects are exerted through interactions with specific molecular targets, often involving binding to proteins or enzymes and modifying their activity. Pathways involved might include enzyme inhibition or activation, depending on the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-4,5-dichloroaniline

  • N,N-dimethylacetamide derivatives

  • Sulfonylated anilines

Uniqueness

The combination of the benzyloxy, dichloro, and sulfonyl groups in 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide imparts unique reactivity and interaction profiles not seen in simpler analogs.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWXIFJUQOLFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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